molecular formula C9H8N2O2 B12899510 5-(Methylamino)isoindoline-1,3-dione CAS No. 24264-14-0

5-(Methylamino)isoindoline-1,3-dione

Cat. No.: B12899510
CAS No.: 24264-14-0
M. Wt: 176.17 g/mol
InChI Key: QXEKSVJYGUPERB-UHFFFAOYSA-N
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Description

5-(Methylamino)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a methylamino group at the 5-position and carbonyl groups at positions 1 and 3. This compound belongs to the family of isoindoline-1,3-diones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, green synthesis techniques have been developed, utilizing simple heating and solventless reactions to produce isoindoline-1,3-dione derivatives .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often involve transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures with various substitution patterns .

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 5-(Methylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it can inhibit acetylcholinesterase by interacting with aromatic amino acids at the anionic subsite and peripheral anionic site of the enzyme .

Properties

CAS No.

24264-14-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(methylamino)isoindole-1,3-dione

InChI

InChI=1S/C9H8N2O2/c1-10-5-2-3-6-7(4-5)9(13)11-8(6)12/h2-4,10H,1H3,(H,11,12,13)

InChI Key

QXEKSVJYGUPERB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

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